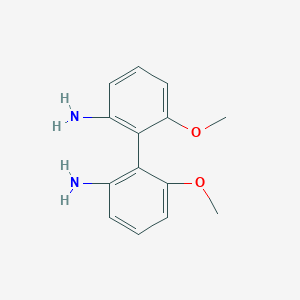

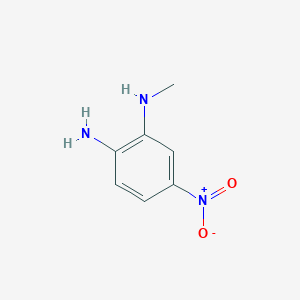

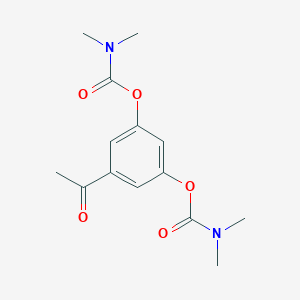

N2-Methyl-4-nitro-1,2-benzenediamin

Übersicht

Beschreibung

Es ist ein potenter Inhibitor der Gamma-Aminobuttersäure-Aminotransferase (GABA-AT), einem Enzym, das für den Abbau von Gamma-Aminobuttersäure (GABA) verantwortlich ist, dem wichtigsten inhibitorischen Neurotransmitter im zentralen Nervensystem von Säugetieren .

Herstellungsmethoden

Die Synthese von CPP-115 umfasst mehrere Schritte, beginnend mit der Herstellung des Cyclopentanrings und der Einführung der Difluormethylengruppe. Der Syntheseweg beinhaltet typischerweise die Verwendung verschiedener Reagenzien und Katalysatoren, um die gewünschte Stereochemie und die gewünschten funktionellen Gruppen zu erreichen. Industrielle Produktionsmethoden für CPP-115 sind nicht weit verbreitet dokumentiert, aber sie beinhalten wahrscheinlich ähnliche Synthesewege mit Optimierung für die Produktion im großen Maßstab .

Wissenschaftliche Forschungsanwendungen

CPP-115 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Chemie wird es als Werkzeug verwendet, um die Hemmung von GABA-AT und die Modulation von GABA-Spiegeln zu untersuchen. In Biologie und Medizin wird CPP-115 auf seine potenziellen therapeutischen Anwendungen bei der Behandlung neurologischer und psychiatrischer Erkrankungen wie Epilepsie, Tourette-Syndrom und Drogenabhängigkeit untersucht . Seine Fähigkeit, die GABA-Spiegel zu erhöhen, macht es zu einem vielversprechenden Kandidaten für diese Erkrankungen .

Wirkmechanismus

Der Wirkmechanismus von CPP-115 beinhaltet die irreversible Inaktivierung von GABA-AT, was zu erhöhten GABA-Spiegeln im Gehirn führt . GABA-AT ist ein Pyridoxal-5'-phosphat (PLP)-abhängiges Enzym, das GABA abbaut. Wenn CPP-115 an GABA-AT bindet, durchläuft es eine Reihe von Reaktionen, die zur Hydrolyse der Difluormethylengruppe und zur Bildung eines fest gebundenen Komplexes mit dem Enzym führen . Diese Inaktivierung verhindert den Abbau von GABA, wodurch seine Konzentration im Gehirn erhöht wird .

Vorbereitungsmethoden

The synthesis of CPP-115 involves several steps, starting with the preparation of the cyclopentane ring and the introduction of the difluoromethylene group. The synthetic route typically involves the use of various reagents and catalysts to achieve the desired stereochemistry and functional groups. Industrial production methods for CPP-115 are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production .

Analyse Chemischer Reaktionen

CPP-115 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter Hydrolyse- und Substitutionsreaktionen. Eine bemerkenswerte Reaktion ist die GABA-AT-katalysierte Hydrolyse der Difluormethylengruppe zu einer Carbonsäure, wobei gleichzeitig zwei Fluoridionen freigesetzt werden und das Coenzym in Pyridoxamin-5'-phosphat umgewandelt wird . Diese Reaktion ist entscheidend für die Inaktivierung von GABA-AT und die anschließende Erhöhung der GABA-Spiegel im Gehirn .

Wirkmechanismus

The mechanism of action of CPP-115 involves the irreversible inactivation of GABA-AT, leading to elevated levels of GABA in the brain . GABA-AT is a pyridoxal 5’-phosphate (PLP)-dependent enzyme that degrades GABA. When CPP-115 binds to GABA-AT, it undergoes a series of reactions that result in the hydrolysis of the difluoromethylene group and the formation of a tightly bound complex with the enzyme . This inactivation prevents the degradation of GABA, thereby increasing its concentration in the brain .

Vergleich Mit ähnlichen Verbindungen

CPP-115 wird häufig mit Vigabatrin verglichen, einem weiteren GABA-AT-Inhibitor, der zur Behandlung von Epilepsie und infantilen Spasmen eingesetzt wird . CPP-115 hat sich als 187-mal potenter als Vigabatrin erwiesen . Andere ähnliche Verbindungen umfassen verschiedene Fluor-Isosteviol-Derivate, die auf ihre Wechselwirkungen mit GABA-AT untersucht wurden . Die einzigartige Difluormethylengruppe von CPP-115 und seine hohe Potenz machen es zu einer herausragenden Verbindung unter diesen Verbindungen .

Eigenschaften

IUPAC Name |

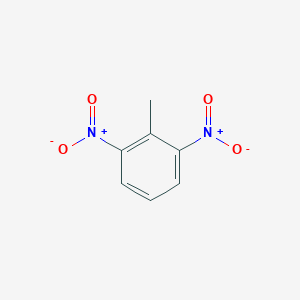

2-N-methyl-4-nitrobenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-9-7-4-5(10(11)12)2-3-6(7)8/h2-4,9H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVNGTTDFLMOBMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC(=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20620764 | |

| Record name | N~2~-Methyl-4-nitrobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95576-84-4 | |

| Record name | N~2~-Methyl-4-nitrobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Des[2-(tert-butylamino)] Bambuterol-5-ethylenediol](/img/structure/B127288.png)

![5-Des[2-(tert-butylamino)] Bambuterol-5-ethanol](/img/structure/B127294.png)